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A comprehensive guide for researchers and drug development professionals on the

mechanisms, detection, and therapeutic strategies to overcome MET-driven resistance to

EGFR-targeted therapies.

The development of epidermal growth factor receptor (EGFR) inhibitors has revolutionized the

treatment of several cancers, notably non-small cell lung cancer (NSCLC) and colorectal

cancer (CRC). However, the initial success of these therapies is often limited by the emergence

of drug resistance. One of the most significant mechanisms of acquired resistance is the

amplification of the MET proto-oncogene. This guide provides an in-depth comparison of the

role of MET amplification in conferring resistance to EGFR inhibitors, supported by

experimental data and detailed methodologies.

The Central Role of MET Amplification in Bypassing
EGFR Blockade
MET is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor

(HGF), triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT

pathways. These pathways are crucial for cell proliferation, survival, and migration.[1][2] In the

context of EGFR inhibitor resistance, amplification of the MET gene leads to overexpression

and constitutive activation of the MET receptor. This aberrant signaling can effectively bypass

the therapeutic blockade of EGFR, reactivating the same downstream pathways and promoting

tumor growth.[3][4]
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MET amplification has been identified as a frequent mechanism of acquired resistance to

various EGFR inhibitors, including first, second, and third-generation tyrosine kinase inhibitors

(TKIs) in NSCLC, as well as monoclonal antibodies like cetuximab and panitumumab in CRC.

[5][6][7] Its prevalence as a resistance mechanism underscores the critical need for routine

testing and the development of effective therapeutic strategies to counteract its effects.

Comparative Analysis of MET Amplification
Frequency in EGFR Inhibitor Resistance
The frequency of MET amplification as a mechanism of resistance to EGFR inhibitors varies

depending on the cancer type, the specific EGFR inhibitor used, and the line of therapy. The

following table summarizes key findings from various studies.

Cancer Type
EGFR
Inhibitor(s)

Line of
Therapy

Frequency of
MET
Amplification

Citation(s)

Non-Small Cell

Lung Cancer

(NSCLC)

1st/2nd

Generation TKIs

(e.g., erlotinib,

gefitinib)

Post-progression 5-22% [8]

NSCLC
3rd Generation

TKI (osimertinib)

First-line

progression
15% [1][7]

NSCLC
3rd Generation

TKI (osimertinib)

Second-line

progression
10-22% [7]

Metastatic

Colorectal

Cancer (mCRC)

Monoclonal

Antibodies

(cetuximab,

panitumumab)

Acquired

resistance

~50% (in KRAS

wild-type tumors

without other

resistance

mutations)

[5][9]

Experimental Protocols for Detecting MET
Amplification
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Accurate detection of MET gene amplification is crucial for identifying patients who may benefit

from MET-targeted therapies. The two primary methods used in clinical and research settings

are Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS).

Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting gene amplification.[10] This technique uses

fluorescently labeled DNA probes to visualize specific gene sequences within the context of the

cell's nucleus.

Key Steps:

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are

deparaffinized and rehydrated.

Pretreatment: Tissues are treated with a series of reagents to unmask the target DNA,

including a salt solution, protease digestion, and fixation.

Probe Hybridization: A dual-color probe set is applied to the tissue. One probe is specific for

the MET gene locus on chromosome 7, and the other is a control probe for the centromere of

chromosome 7 (CEP7). The probes and target DNA are denatured at a high temperature and

then allowed to hybridize overnight at a controlled temperature.

Washing: Post-hybridization washes are performed to remove unbound probes.

Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-

2-phenylindole), and the slides are analyzed under a fluorescence microscope.

Scoring: The number of MET gene signals and CEP7 signals are counted in a predefined

number of tumor cell nuclei (typically 50-100). The MET/CEP7 ratio and the average MET

gene copy number per cell are calculated to determine the amplification status. A MET/CEP7

ratio ≥ 2 is generally considered positive for amplification.[11]

Next-Generation Sequencing (NGS)
NGS offers a high-throughput approach to detect various genomic alterations simultaneously,

including gene amplifications.[12]
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Key Steps:

DNA Extraction: DNA is extracted from tumor tissue or a liquid biopsy (circulating tumor

DNA).

Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends

of the fragments to create a sequencing library.

Target Enrichment (for targeted panels): Specific regions of the genome, including the MET

gene, are captured using hybridization-based or amplicon-based methods.

Sequencing: The prepared library is sequenced on an NGS platform, generating millions of

short DNA reads.

Data Analysis: The sequencing reads are aligned to a reference human genome. The copy

number of the MET gene is determined by analyzing the read depth across the gene. An

increased read depth compared to a baseline or control sample indicates amplification.[13]

Overcoming MET-Driven Resistance: Combination
Therapies
The most promising strategy to overcome MET-driven resistance to EGFR inhibitors is the

combination of an EGFR inhibitor with a MET inhibitor.[1][6] Several clinical trials have

demonstrated the efficacy of this approach.
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Trial
Name

EGFR
Inhibitor

MET
Inhibitor

Patient
Populatio
n

Objective
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Citation(s
)

TATTON Osimertinib Savolitinib

EGFR-

mutant

NSCLC

with MET

amplificatio

n post-

EGFR TKI

30-64%

(depending

on prior

TKI)

Not

reported in

detail

[14]

GEOMETR

Y mono-1
Gefitinib Capmatinib

EGFR-

mutant

NSCLC

with MET

amplificatio

n (GCN ≥

6)

47% 5.5 months [14][15]

Real-world

study

Various

EGFR TKIs
Crizotinib

EGFR-

mutant

NSCLC

with

acquired

MET

amplificatio

n

48.6% 5.0 months [16]

These studies provide strong evidence that dual inhibition of EGFR and MET pathways can

lead to significant clinical responses in patients with MET-amplified, EGFR-resistant tumors.

Visualizing the Pathways and Processes
To better understand the complex interplay between EGFR, MET, and resistance, the following

diagrams illustrate the key signaling pathways, the experimental workflow for detecting MET

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.mdpi.com/2072-6694/15/3/612
https://www.mdpi.com/2072-6694/15/3/612
https://meridian.allenpress.com/innovationsjournals-JIPO/article/2/4/152/434946/MET-Receptor-Amplification-Drives-Resistance-to
https://www.conference-correspondent.com/highlights/asco/233:egfr-and-met-combined-inhibition-in-egfr-mutated-advanced-nsclc-a-real-world-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amplification, and the logical relationship of MET-driven resistance.
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Caption: EGFR and MET signaling pathways converge on downstream effectors.

Sample Acquisition Sample Processing Analysis
Result

Tumor Biopsy FFPE Preparation

DNA ExtractionLiquid Biopsy

FISH

NGS

MET Amplified

MET Not Amplified

Click to download full resolution via product page

Caption: Workflow for detecting MET amplification.
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Caption: Logical flow of MET-driven resistance and its therapeutic solution.
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Conclusion
MET amplification is a well-established and clinically significant mechanism of resistance to

EGFR inhibitors across multiple cancer types. Understanding the underlying biology, accurately

detecting its presence, and implementing rational combination therapies are paramount to

improving patient outcomes. The data presented in this guide underscores the importance of

routine MET amplification testing in patients progressing on EGFR-targeted therapies and

highlights the promise of dual EGFR and MET inhibition as a standard of care for this patient

population. Continued research and clinical trials will further refine our understanding and

optimize treatment strategies for overcoming MET-driven resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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